molecular formula C8H5Cl2NO5 B8326603 4,6-Dichloro-3-hydroxy-5-methyl-2-nitrobenzoic acid

4,6-Dichloro-3-hydroxy-5-methyl-2-nitrobenzoic acid

Cat. No.: B8326603
M. Wt: 266.03 g/mol
InChI Key: CGAGXSNQCFTEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-3-hydroxy-5-methyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H5Cl2NO5 and its molecular weight is 266.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5Cl2NO5

Molecular Weight

266.03 g/mol

IUPAC Name

2,4-dichloro-5-hydroxy-3-methyl-6-nitrobenzoic acid

InChI

InChI=1S/C8H5Cl2NO5/c1-2-4(9)3(8(13)14)6(11(15)16)7(12)5(2)10/h12H,1H3,(H,13,14)

InChI Key

CGAGXSNQCFTEHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dichloro-5-hydroxy-3-methylbenzoic acid (90 mg, 0.41 mmol) was mixed with CH3NO2 (9 mL) and heated to 40 --C. To the solution was added HNO3 (20 μL, 90%, 0.43 mmol) and the reaction mixture was stirred at room temperature for 4 h. Evaporation of the solvent followed by vacuum-drying over KOH gave 112 mg of a crude product. Purification by flash column chromatography (SiO2, EtOAc-HOAc 30:1) afforded 79 mg of the title compound. Mp: 199° C. (dec); 1H NMR (DMSO-d6): δ 2.45 (s, 3H); 13C NMR (DMSO-d6): δ 164.27, 147.05, 139.61, 136.27, 128.35, 126.46, 118.87, 18.62; MS (EI, 70 eV): m/z (rel.int.) 267/265 (M+, 66/100), 249/248 (67/85), 205/203 (28/54).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step Two

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